molecular formula C8H14F3NO4S B13572468 3-(Propane-2-sulfonyl)azetidine,trifluoroaceticacid

3-(Propane-2-sulfonyl)azetidine,trifluoroaceticacid

Katalognummer: B13572468
Molekulargewicht: 277.26 g/mol
InChI-Schlüssel: QFKRBQJUKDZHMZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Propane-2-sulfonyl)azetidine, trifluoroacetic acid is a fascinating chemical compound with diverse applications in scientific research. This compound is known for its unique properties and potential in advancing various fields of study.

Vorbereitungsmethoden

The synthesis of 3-(Propane-2-sulfonyl)azetidine, trifluoroacetic acid involves several steps. One common method is the ring-opening polymerization of azetidine monomers. This process can be carried out using cationic or anionic polymerization mechanisms . The reaction conditions typically involve the use of specific catalysts and controlled temperatures to ensure the desired product is obtained.

Analyse Chemischer Reaktionen

3-(Propane-2-sulfonyl)azetidine, trifluoroacetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

This compound has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of polyamines and other complex molecules. In biology, it has potential applications in the development of antibacterial and antimicrobial coatings. In medicine, it is being explored for its potential use in non-viral gene transfection. Additionally, it has industrial applications in CO2 adsorption and materials templating .

Wirkmechanismus

The mechanism of action of 3-(Propane-2-sulfonyl)azetidine, trifluoroacetic acid involves its ability to undergo ring-opening polymerization. This process allows it to form polyamines with various structures, which can interact with molecular targets and pathways in different ways. The specific molecular targets and pathways involved depend on the application and the specific structure of the polyamines formed .

Vergleich Mit ähnlichen Verbindungen

3-(Propane-2-sulfonyl)azetidine, trifluoroacetic acid is unique compared to other similar compounds due to its ability to undergo ring-opening polymerization and form polyamines with diverse structures.

Eigenschaften

Molekularformel

C8H14F3NO4S

Molekulargewicht

277.26 g/mol

IUPAC-Name

3-propan-2-ylsulfonylazetidine;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C6H13NO2S.C2HF3O2/c1-5(2)10(8,9)6-3-7-4-6;3-2(4,5)1(6)7/h5-7H,3-4H2,1-2H3;(H,6,7)

InChI-Schlüssel

QFKRBQJUKDZHMZ-UHFFFAOYSA-N

Kanonische SMILES

CC(C)S(=O)(=O)C1CNC1.C(=O)(C(F)(F)F)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.